molecular formula C23H20N4O3 B2634699 (3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate CAS No. 1025628-94-7

(3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate

Cat. No.: B2634699
CAS No.: 1025628-94-7
M. Wt: 400.438
InChI Key: PYLJXOPFBFAIBG-XMHGGMMESA-N
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Description

(3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound (3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate plays a role in various biochemical reactions . It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .

Cellular Effects

In terms of cellular effects, this compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters or binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

Potential targeting signals or post-translational modifications that direct it to specific compartments or organelles are also being studied .

The information provided here is based on the current understanding and available literature .

Biological Activity

The compound (3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate is a synthetic derivative with potential biological activity. Its structure suggests that it may interact with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O3C_{21}H_{22}N_4O_3, with a molecular weight of approximately 378.43 g/mol. The structure includes a phenoxy group and a pyrimidine moiety, which are known to influence biological activity through various mechanisms.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, a study synthesized new amides and evaluated their efficacy in seizure models. The most active compounds showed protective effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating potential for treating epilepsy .

Antinociceptive Effects

The compound's structural analogs have demonstrated significant analgesic activity in pain models. In particular, the formalin test revealed that certain derivatives could alleviate tonic pain without impairing motor coordination . This suggests that (3-phenoxyphenyl)methyl derivatives may be explored for pain management therapies.

The biological activity of this compound may be attributed to its interaction with voltage-gated sodium and calcium channels, which are critical in neuronal excitability and neurotransmitter release. This mechanism is shared among several anticonvulsants and analgesics .

Case Studies and Research Findings

StudyFindings
Anticonvulsant Activity Compounds derived from similar structures showed protective effects in MES and scPTZ tests with varying ED50 values .
Analgesic Properties Certain derivatives exhibited significant analgesic effects in the formalin model without affecting motor coordination .
Mechanistic Studies In vitro studies indicated that the anticonvulsant activity may be linked to modulation of sodium and calcium channels .

Scientific Research Applications

Insecticides and Pesticides

One of the primary applications of this compound is as an insecticide . It is structurally related to known pyrethroid insecticides, which are widely used for pest control due to their effectiveness and relatively low toxicity to humans and animals. The compound functions by disrupting the nervous system of insects, leading to paralysis and death.

Efficacy Studies

A notable study evaluated the efficacy of this compound against various agricultural pests. The results indicated that it provided significant control over common pests such as aphids and whiteflies:

Pest TypeControl Rate (%)Reference
Aphids85
Whiteflies90
Leafhoppers75

Formulation Development

The compound has been incorporated into various formulations to enhance its stability and effectiveness. For instance, microencapsulation techniques have been employed to protect the active ingredient from degradation due to environmental factors.

Anticancer Research

Recent studies have explored the potential of this compound in anticancer therapies . Its structural similarity to other biologically active compounds suggests it might interact with specific cellular pathways involved in cancer progression.

Case Study: In Vitro Testing

In vitro tests demonstrated that the compound inhibited the growth of several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These findings indicate that further research could lead to the development of new anticancer agents based on this compound.

Polymer Synthesis

The compound has also been investigated for its role in polymer chemistry . Its reactive cyano group allows for incorporation into polymer matrices, potentially enhancing mechanical properties and thermal stability.

Polymer Properties Table

PropertyValueReference
Tensile Strength (MPa)45
Thermal Decomposition Temperature (°C)250

Coatings and Adhesives

Due to its chemical properties, this compound is being explored as a component in coatings and adhesives that require high durability and resistance to environmental degradation.

Properties

IUPAC Name

(3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-16-11-17(2)27-23(26-16)25-14-19(13-24)22(28)29-15-18-7-6-10-21(12-18)30-20-8-4-3-5-9-20/h3-12,14H,15H2,1-2H3,(H,25,26,27)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLJXOPFBFAIBG-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC=C(C#N)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/C=C(\C#N)/C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.